molecular formula C6H7NO3 B13460074 (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13460074
M. Wt: 141.12 g/mol
InChI Key: QCFUKSXIOSVSSD-BBIVZNJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-2-oxo-3-azabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a three-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For example, the precursor may undergo a cyclization reaction in the presence of a strong base or acid catalyst, leading to the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid include other bicyclic compounds with similar structural features. Examples include:

  • (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxamide
  • (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a three-membered and a five-membered ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-4-6(5(9)10)1-3(6)2-7-4/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6+/m0/s1

InChI Key

QCFUKSXIOSVSSD-BBIVZNJYSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)NC2)C(=O)O

Canonical SMILES

C1C2C1(C(=O)NC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.